Potassium (N,N-bis(carboxymethyl)glycinato(3-)-N,O,O',O'')cobaltate(1-)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulphonyl fluoride is typically prepared by the electrochemical fluorination of sulfolane. The process involves the use of anhydrous hydrogen fluoride and an electric current to replace hydrogen atoms with fluorine atoms in the sulfolane molecule .
Industrial Production Methods: In industrial settings, the compound is produced by reacting butanesulfonyl chloride with potassium fluoride to form butanesulfonyl fluoride. This intermediate is then subjected to electrochemical fluorination in the presence of anhydrous hydrogen fluoride under nitrogen atmosphere to yield 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonyl fluoride .
Chemical Reactions Analysis
Types of Reactions: 1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulphonyl fluoride undergoes various types of reactions, including:
Substitution Reactions: The fluoride leaving group is readily substituted by nucleophiles such as amines, phenoxides, and enolates, forming sulfonamides, aryl nonaflates, and alkenyl nonaflates, respectively.
Common Reagents and Conditions:
Nucleophiles: Amines, phenoxides, enolates.
Hydrolysis Agents: Barium hydroxide, sulfuric acid.
Major Products:
- Sulfonamides
- Aryl Nonaflates
- Alkenyl Nonaflates
- Perfluorobutanesulfonic Acid
Scientific Research Applications
1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulphonyl fluoride is used in various scientific research applications, including:
- Chemistry: It serves as a perfluoroalkylsulfonylating agent, offering advantages of lower cost and greater stability over triflic anhydride .
- Biology: Used in the synthesis of fluorinated surfactants and other biologically active fluorinated compounds .
- Medicine: Employed in the development of fluorinated pharmaceuticals due to its ability to introduce fluorine atoms into organic molecules .
- Industry: Utilized in the production of fluorinated surfactants, pesticides, dyes, and polycarbonate processing aids .
Mechanism of Action
The mechanism of action of 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonyl fluoride involves its role as an electrophile in various chemical reactions. The compound’s fluoride leaving group is readily substituted by nucleophiles, facilitating the formation of sulfonamides, aryl nonaflates, and alkenyl nonaflates. These reactions are catalyzed by palladium in cross-coupling reactions, enhancing the compound’s utility in organic synthesis .
Comparison with Similar Compounds
- Trifluoromethanesulfonyl Fluoride
- Perfluorooctanesulfonyl Fluoride
- Perfluorobutanesulfonic Acid
Comparison: 1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulphonyl fluoride is unique due to its lower cost and greater stability compared to trifluoromethanesulfonyl fluoride. It also offers superior resistance to hydrolysis, making it a more reliable electrophile in Buchwald-Hartwig couplings . Additionally, its structure and properties are similar to perfluorooctanesulfonyl fluoride but with a shorter carbon chain, resulting in different reactivity and applications .
Properties
CAS No. |
63640-17-5 |
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Molecular Formula |
C6H9CoKNO6+ |
Molecular Weight |
289.17 g/mol |
IUPAC Name |
potassium;2-[bis(carboxymethyl)amino]acetic acid;cobalt |
InChI |
InChI=1S/C6H9NO6.Co.K/c8-4(9)1-7(2-5(10)11)3-6(12)13;;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);;/q;;+1 |
InChI Key |
OLHRWJXFYOFGIX-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)N(CC(=O)O)CC(=O)O.[K+].[Co] |
Origin of Product |
United States |
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